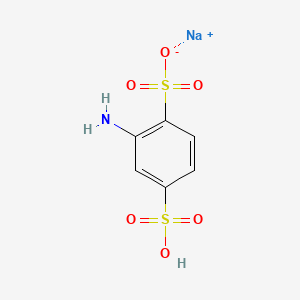

Sodium 2-amino-4-sulfobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2-amino-4-sulfobenzenesulfonate is freely soluble in hot water, less soluble in cold water . It is used mainly in the manufacture of diazoamino compounds of the R-N=N-NH-R’ type . It is also a biochemical indice of inflammation-associated acute-phase response .

Synthesis Analysis

The compound is obtained at a moderate yield by treating 4-methyl-3-nitrobenzenesulfonic acid with sodium hydroxide solution . In another synthesis process, 411.6 parts of aniline-2,5-disulfonic acid monosodium salt (purity: 91.2%) is added to a solution of LOTAT OH104-K and cyanuric chloride, and the reaction was carried out at 10 to 15C for 1 hour and at 27 to 30C for 2 hours while adding a 25% sodium hydroxide aqueous solution to maintain pH 2.7 to 3.0 .Chemical Reactions Analysis

In a synthesis process, the reaction solution was cooled to 10C or less and then a 25% sodium hydroxide aqueous solution was added to adjust to pH 7.0 to 7.5. In this reaction solution, 118.4 parts of 28% ammonia water was added and maintained at 10 to 15C and pH 9.5 to 10.0 for 3 hours .Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.24 . It is highly soluble with a solubility of 10900.0 mg/ml or 39.5 mol/l .科学的研究の応用

Synthesis and Characterization

Synthesis Processes

Sodium 2-amino-4-sulfobenzenesulfonate has been utilized in various synthesis processes. For instance, it was used in the preparation of sodium 4-amino-3-nitrobenzenesulfonate, a significant compound synthesized using sodium hydroxide solution on ethyl [(4-chlorosulfonyl-2-nitro)-phenyl] carbamate (Rosevear & Wilshire, 1982). Additionally, its derivative was used in the synthesis of a sodium complex with three-dimensional network structures (Chen Yuan-tao, 2010).

Crystal Structure Analysis

The compound has also been central to studies on crystal structures. For example, the crystal structure of anhydrous sodium 2-aminobenzenesulfonate revealed a two-dimensional sandwich polymer structure (Smith, Wermuth, Young, & Healy, 2004).

Chemical Analysis and Detection

Detection of Amino Groups

A modified method for determining amino groups using sodium 2, 4, 6-trinitrobenzenesulfonate in the presence of sodium sulfite explored its applications in chemical analysis (Yamashina & Hirata, 1987).

Analytical Methods in Pharmaceuticals

The compound has been used in ultraviolet spectrophotometric assays for the analysis of p-aminobenzenesulfonamides, highlighting its role in pharmaceutical quality control (Ramanujam, Gowda, Trieff, & Legator, 1980).

Industrial and Environmental Applications

Surfactants and Polymers

In the field of materials science, sodium sulfonate-functionalized poly(ether ether ketone)s involving derivatives of this compound were synthesized, demonstrating its use in polymer chemistry (Wang, Chen, & Xu, 1998).

Environmental Remediation

The compound's derivatives were also studied in relation to the degradation and mineralization of sulfonated aromatic compounds in aqueous solutions, pertinent to environmental pollution remediation (Alkhuraiji, 2019).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-amino-4-sulfobenzenesulfonate involves the sulfonation of 2-amino-4-nitrobenzenesulfonic acid followed by reduction of the nitro group to an amino group and subsequent conversion of the sulfonic acid group to a sulfonate group by treatment with sodium hydroxide.", "Starting Materials": [ "2-amino-4-nitrobenzenesulfonic acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2-amino-4-nitrobenzenesulfonic acid in sulfuric acid", "Add sodium nitrite to the solution to form the diazonium salt", "Add water to the solution to hydrolyze the diazonium salt to 2-amino-4-nitrophenol", "Reduce the nitro group to an amino group using a reducing agent such as sodium sulfide", "Dissolve the resulting 2-amino-4-aminophenol in sodium hydroxide", "Heat the solution to convert the sulfonic acid group to a sulfonate group", "Acidify the solution to precipitate Sodium 2-amino-4-sulfobenzenesulfonate", "Filter and wash the precipitate with water to obtain the final product" ] } | |

CAS番号 |

24605-36-5 |

分子式 |

C6H6NNaO6S2 |

分子量 |

275.2 g/mol |

IUPAC名 |

sodium;3-amino-4-sulfobenzenesulfonate |

InChI |

InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |

InChIキー |

SYFQTIIOWUIZGU-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O.[Na+] |

その他のCAS番号 |

41184-20-7 76684-33-8 24605-36-5 |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

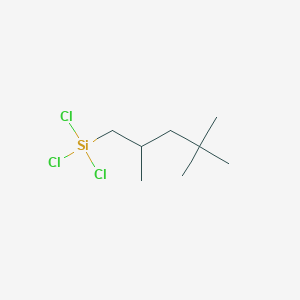

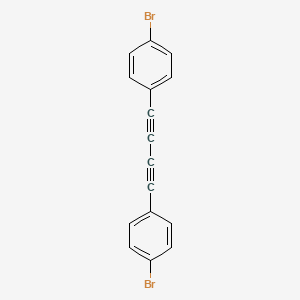

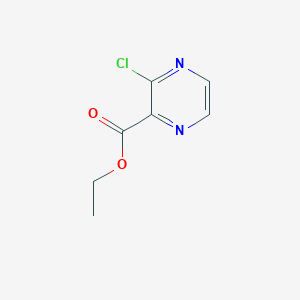

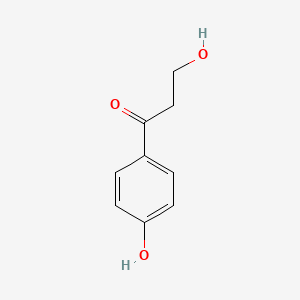

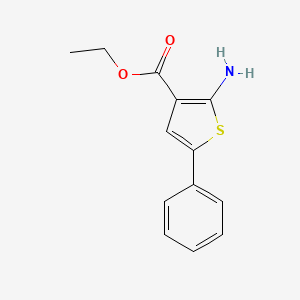

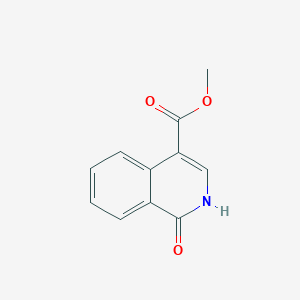

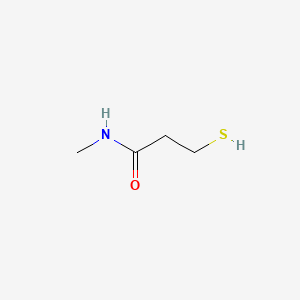

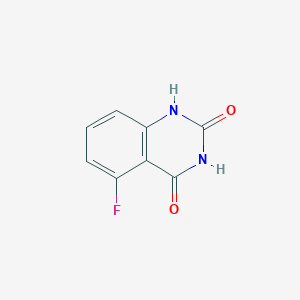

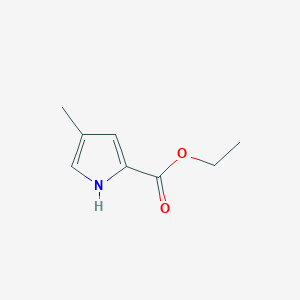

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。